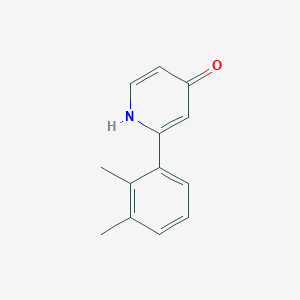
6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95% (6-ADPPA) is a synthetic compound with a wide range of applications in scientific research. It is an aromatic carboxylic acid that is used as a building block for the synthesis of various compounds, including drugs, and as a component in various biochemical and physiological experiments.
科学的研究の応用
6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95% is used as a building block for the synthesis of various compounds, including drugs, and as a component in various biochemical and physiological experiments. It has been used in the synthesis of inhibitors of the enzyme dihydrofolate reductase, which is involved in DNA synthesis and cell replication. It has also been used as a component in the synthesis of peptides and proteins, as well as in the synthesis of various drugs, such as antibiotics and antifungal agents.
作用機序
6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95% acts as an inhibitor of dihydrofolate reductase, which is an enzyme involved in DNA synthesis and cell replication. It binds to the active site of the enzyme and inhibits its activity. This inhibition of dihydrofolate reductase can lead to the inhibition of DNA synthesis and cell replication, which can be beneficial for various scientific research applications.
Biochemical and Physiological Effects
6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the enzyme dihydrofolate reductase, which can lead to the inhibition of DNA synthesis and cell replication. It has also been shown to inhibit the enzyme 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase, which is involved in the synthesis of purines and pyrimidines. It has also been shown to inhibit the enzyme thymidylate synthase, which is involved in the synthesis of thymidine monophosphate, a precursor of DNA.
実験室実験の利点と制限
The main advantage of using 6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95% in lab experiments is its ability to inhibit the activity of various enzymes involved in DNA synthesis and cell replication. This can be beneficial for various scientific research applications. However, it is important to note that 6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95% can have toxic effects on cells and can also be toxic to humans if ingested. Therefore, it is important to use caution when handling 6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95% and to take appropriate safety measures when conducting experiments with it.
将来の方向性
There are several potential future directions for the use of 6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95%. It could be used in the development of new drugs, such as antibiotics and antifungal agents. It could also be used in the development of new enzyme inhibitors and in the development of new peptides and proteins. It could also be used in the development of new methods for the synthesis of various compounds, such as drugs and peptides. Finally, it could be used in the development of new methods for the inhibition of various enzymes, such as dihydrofolate reductase and thymidylate synthase.
合成法
6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 2,4-dimethylphenol with ethyl chloroformate to form 2,4-dimethylphenyl chloroformate. The second step involves the reaction of 2,4-dimethylphenyl chloroformate with 6-amino-3-picoline to form 6-Amino-3-(2,4-dimethylphenyl)picolinic acid, 95%.
特性
IUPAC Name |
6-amino-3-(2,4-dimethylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-8-3-4-10(9(2)7-8)11-5-6-12(15)16-13(11)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCRDTWPGKWUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(2,4-dimethylphenyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














